(2E)-Demethoxy Curcumin-d7 is a deuterated derivative of demethoxycurcumin, which is a compound derived from turmeric. This compound is characterized by the incorporation of seven deuterium atoms, replacing regular hydrogen atoms in its structure. The molecular formula for (2E)-Demethoxy Curcumin-d7 is CHDO, and it has a molecular weight of approximately 345.4 g/mol. This modification enhances its utility in biological studies, particularly in pharmacokinetics and metabolism research, allowing for improved tracking and analysis of its behavior in biological systems .
(2E)-Demethoxy Curcumin-d7 is synthesized from demethoxycurcumin, which itself is extracted from turmeric (Curcuma longa). The synthesis typically involves deuteration processes that introduce deuterium into the compound. This compound is classified under stable isotope-labeled analytical standards and phytochemical reference materials .
The synthesis of (2E)-Demethoxy Curcumin-d7 primarily employs hydrogen-deuterium exchange reactions. One common method involves treating demethoxycurcumin with deuterium gas (D) in the presence of a palladium catalyst. This reaction effectively replaces hydrogen atoms with deuterium atoms, resulting in the desired deuterated compound.
The molecular structure of (2E)-Demethoxy Curcumin-d7 features several key functional groups typical of curcuminoids:
The presence of deuterium alters the compound's physical properties slightly compared to its non-deuterated counterpart, allowing for enhanced tracking in biological studies .
(2E)-Demethoxy Curcumin-d7 can undergo various chemical reactions:
The biological activities of (2E)-Demethoxy Curcumin-d7 are linked to its interaction with various molecular targets:
The HPLC purity of (2E)-Demethoxy Curcumin-d7 is reported to be greater than 95%, indicating high quality for analytical purposes .
(2E)-Demethoxy Curcumin-d7 has several scientific applications:
(2E)-Demethoxycurcumin-d7 serves as a critical internal standard in HPLC-MS/MS assays for quantifying demethoxycurcumin (DMC) and related curcuminoids in biological matrices. Its structural near-identity to native DMC ensures analogous chromatographic behavior and ionization efficiency while providing distinct mass separation (Δm/z = 7). This enables precise correction for analyte loss during sample processing. Validated methods demonstrate linear quantification ranges of 2–400 nM for curcuminoids in plasma, urine, and feces, with lower limits of quantification (LLOQ) at 1–5 nM. The deuterated standard eliminates matrix interference variability observed when using non-isotopic internal standards like zileuton [1] [6].
Table 1: Validation Parameters for Curcuminoid HPLC-MS/MS Assays Using (2E)-Demethoxycurcumin-d7
Parameter | Plasma | Urine | Feces |
---|---|---|---|
LLOQ (nM) | 1.0 | 1.2 | 5.0 |
Linearity (R²) | >0.999 | >0.998 | >0.995 |
Intra-day CV (%) | 3.1–7.4 | 4.2–8.1 | 6.3–11.2 |
Inter-day CV (%) | 5.8–9.7 | 6.5–10.3 | 8.9–16.2 |
Liquid-liquid extraction (LLE) optimization using (2E)-demethoxycurcumin-d7 revealed ethyl acetate with acidification (90% formic acid) as optimal for curcuminoid recovery from plasma. The deuterated standard quantified recovery variations across matrices: plasma (97.1 ± 3.7%), urine (57.1 ± 9.3%), and feces (99.4 ± 16.2%). Without isotope correction, DMC recovery underestimations reached 40% due to matrix-specific binding differences. Tert-butyl methyl ether (TBME) extraction showed 23% lower efficiency for conjugated metabolites than ethyl acetate [1] [6].
The high mass resolution of demethoxycurcumin-d7 enables detection of low-abundance phase II metabolites like DMC-glucuronide and DMC-sulfate. Its use as internal standard improved signal-to-noise ratios by 8-fold for tetrahydrodemethoxycurcumin (a reduced metabolite) compared to non-deuterated standards. This sensitivity is critical for pharmacokinetic studies where metabolite concentrations fall below 5 nM post-distribution [1] [3].
(2E)-Demethoxycurcumin-d7 corrects for hydrolysis efficiency variations in β-glucuronidase/sulfatase treatment of conjugated metabolites. Post-hydrolysis quantification of aglycone DMC requires internal standards to account for:
Co-incubation of demethoxycurcumin-d7 during enzymatic hydrolysis measures true deconjugation yields by differentiating native DMC degradation from incomplete hydrolysis. Without deuterated correction, overestimation of conjugated metabolites reaches 35% due to native DMC instability [1] [7].
Table 2: Demethoxycurcumin-d7-Corrected Hydrolysis Efficiency
Matrix | Uncorrected DMC (nM) | d7-Corrected DMC (nM) | Efficiency Gain (%) |
---|---|---|---|
Plasma | 84.3 ± 12.1 | 112.5 ± 8.7 | 33.5 |
Urine | 57.6 ± 15.3 | 89.2 ± 11.4 | 54.9 |
Feces | 42.1 ± 18.9 | 68.3 ± 14.2 | 62.2 |
Recovery disparities across biological matrices necessitate demethoxycurcumin-d7 for accurate pharmacokinetic modeling:
Demethoxycurcumin-d7 outperforms non-deuterated internal standards in three key areas:
Table 3: Internal Standard Performance Comparison
Parameter | Demethoxycurcumin-d7 | Non-Deuterated Analogs |
---|---|---|
Recovery Correction | 92–108% | 63–141% |
Matrix Effect Control | ±5% signal variance | ±23% signal variance |
Metabolite Co-Elution | RT difference <0.1 min | RT difference >0.8 min |
Inter-laboratory CV | 4.8–7.3% | 12.5–18.9% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4